(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane
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Overview
Description
(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, altering signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide: An epimer of the compound, used in the synthesis of saxagliptin.
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A structurally related compound with different functional groups.
Uniqueness
(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of both a methyl and phenyl group on the azabicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1S,3R,5R)-1-methyl-3-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-,12+/m1/s1 |
InChI Key |
DEPFPTROYUIDIA-UTUOFQBUSA-N |
Isomeric SMILES |
C[C@]12C[C@H]1C[C@@H](N2)C3=CC=CC=C3 |
Canonical SMILES |
CC12CC1CC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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